

# Ilacirnon (CCX140-B) for Diabetic Kidney Disease: A Technical Guide

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## Compound of Interest

Compound Name: *Ilacirnon*

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## Abstract

Diabetic kidney disease (DKD) remains a leading cause of end-stage renal disease worldwide, necessitating the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of **ilacirnon** (CCX140-B), a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), for the treatment of DKD. **Ilacirnon**'s mechanism of action centers on the inhibition of the CCL2-CCR2 signaling axis, a key pathway in the recruitment of inflammatory monocytes and macrophages to the kidney. This document synthesizes preclinical and clinical data, detailing the experimental protocols and quantitative outcomes that underscore **ilacirnon**'s potential as a renoprotective agent.

## Introduction to Diabetic Kidney Disease and the Role of Inflammation

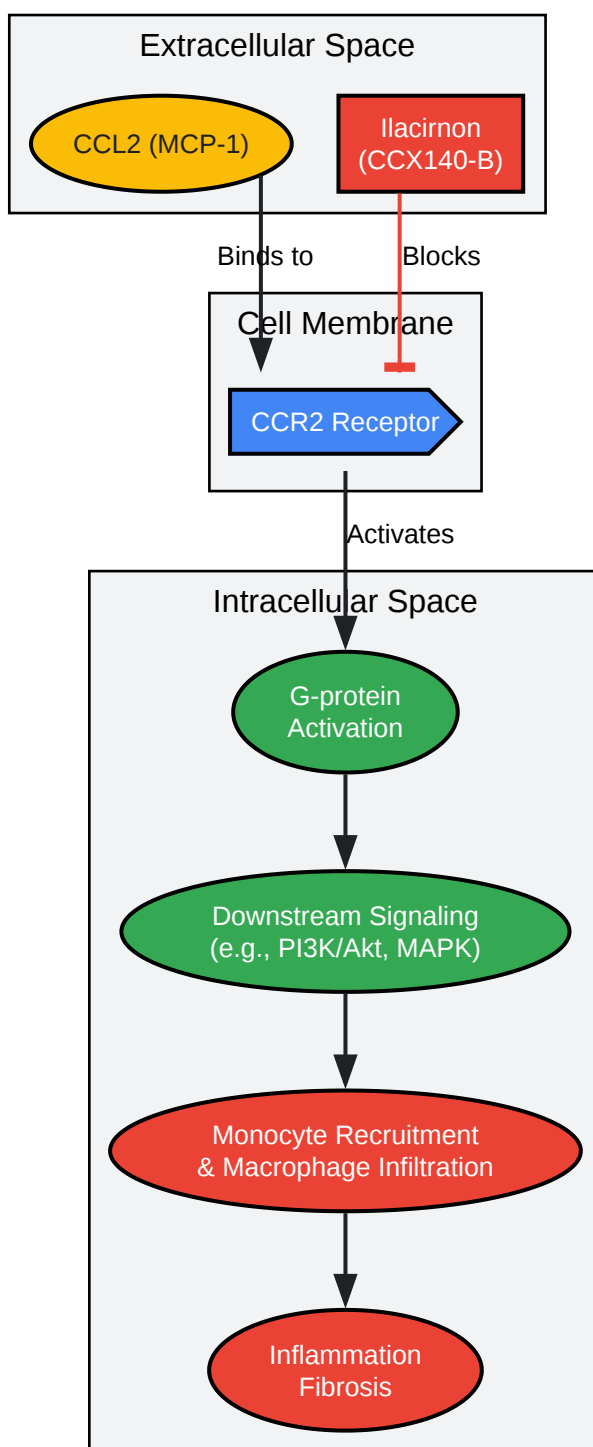
Diabetic kidney disease is a major microvascular complication of both type 1 and type 2 diabetes. The pathophysiology of DKD is complex, involving metabolic and hemodynamic insults that converge to promote renal inflammation, fibrosis, and a progressive decline in renal function. A hallmark of this process is the infiltration of immune cells, particularly monocytes and macrophages, into the renal parenchyma. These infiltrating cells contribute to tissue injury through the release of pro-inflammatory cytokines, reactive oxygen species, and pro-fibrotic factors.

# Ilacirnon: A Targeted Approach to Renal Inflammation

**Ilacirnon** (formerly CCX140-B) is a small molecule inhibitor that specifically targets CCR2, the primary receptor for the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By blocking the interaction between CCL2 and CCR2, **ilacirnon** is designed to reduce the migration of inflammatory monocytes from the circulation into the kidney, thereby mitigating the downstream inflammatory and fibrotic processes that drive the progression of DKD.

## Mechanism of Action and Signaling Pathway

The therapeutic rationale for **ilacirnon** in DKD is grounded in its ability to disrupt the CCL2-CCR2 signaling axis. In the diabetic milieu, elevated glucose levels and other metabolic derangements stimulate various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, to produce and secrete CCL2. This chemokine then binds to CCR2 on the surface of circulating monocytes, triggering a signaling cascade that leads to their adhesion to the endothelium, transmigration into the kidney, and differentiation into pro-inflammatory macrophages. These activated macrophages contribute to glomerular and tubulointerstitial injury. **Ilacirnon** acts as a competitive antagonist at the CCR2 receptor, preventing CCL2 binding and the subsequent intracellular signaling events.



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**Figure 1: Ilacirnon's Mechanism of Action on the CCL2-CCR2 Signaling Pathway.**

# Preclinical Research in Diabetic Kidney Disease Models

The efficacy of **ilacirnon** in DKD has been evaluated in preclinical studies using transgenic mouse models expressing human CCR2 (hCCR2 knock-in mice), as **ilacirnon** has a lower affinity for murine CCR2. These models, including diet-induced obese (DIO) and db/db mice, recapitulate key features of human DKD.

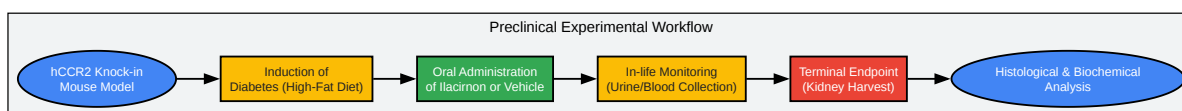
## Experimental Protocols

- **Animal Models:** Male hCCR2 knock-in mice were rendered diabetic through a high-fat diet or by genetic manipulation (Lepr db/db).
- **Drug Administration:** **Ilacirnon** was administered orally, mixed with chow, at doses ranging from 10 to 100 mg/kg/day for 6 to 8 weeks.
- **Key Outcome Measures:**
  - **Albuminuria:** Urinary albumin-to-creatinine ratio (UACR) was measured from spot urine samples.
  - **Glomerular Histology:** Kidney sections were stained with periodic acid-Schiff (PAS) to assess glomerular hypertrophy and mesangial expansion.
  - **Podocyte Density:** Podocytes were identified and counted by staining for Wilms' tumor 1 (WT1), a podocyte-specific nuclear marker.
  - **Macrophage Infiltration:** Immunohistochemistry for macrophage markers (e.g., F4/80) was performed.
  - **Glycemic Control:** Fasting blood glucose and insulin levels were monitored.

## Preclinical Data Summary

Parameter	Vehicle Control	Ilacirnon (100 mg/kg)	Percent Change	p-value
Urinary Albumin-to-Creatinine Ratio (µg/mg)	150 ± 25	75 ± 15	↓ 50%	<0.05
Glomerulus Size (µm <sup>2</sup> )	6000 ± 500	4500 ± 400	↓ 25%	<0.05
Podocyte Density (nuclei/glomerulus)	8 ± 1	11 ± 1.5	↑ 37.5%	<0.005
Adipose Tissue Inflammatory Macrophages	High Infiltration	Reduced Infiltration	-	<0.05
Fasting Blood Glucose (mg/dL)	250 ± 30	180 ± 20	↓ 28%	<0.05
Fasting Insulin (ng/mL)	5.0 ± 0.8	2.5 ± 0.5	↓ 50%	<0.05

Data are presented as mean ± SEM and represent typical findings from preclinical studies.



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**Figure 2:** Generalized Workflow for Preclinical Evaluation of **Ilacirnon**.

## Clinical Development in Diabetic Nephropathy

**Ilacirnon** has been evaluated in a Phase 2 clinical trial to assess its safety and efficacy in patients with type 2 diabetes and nephropathy.

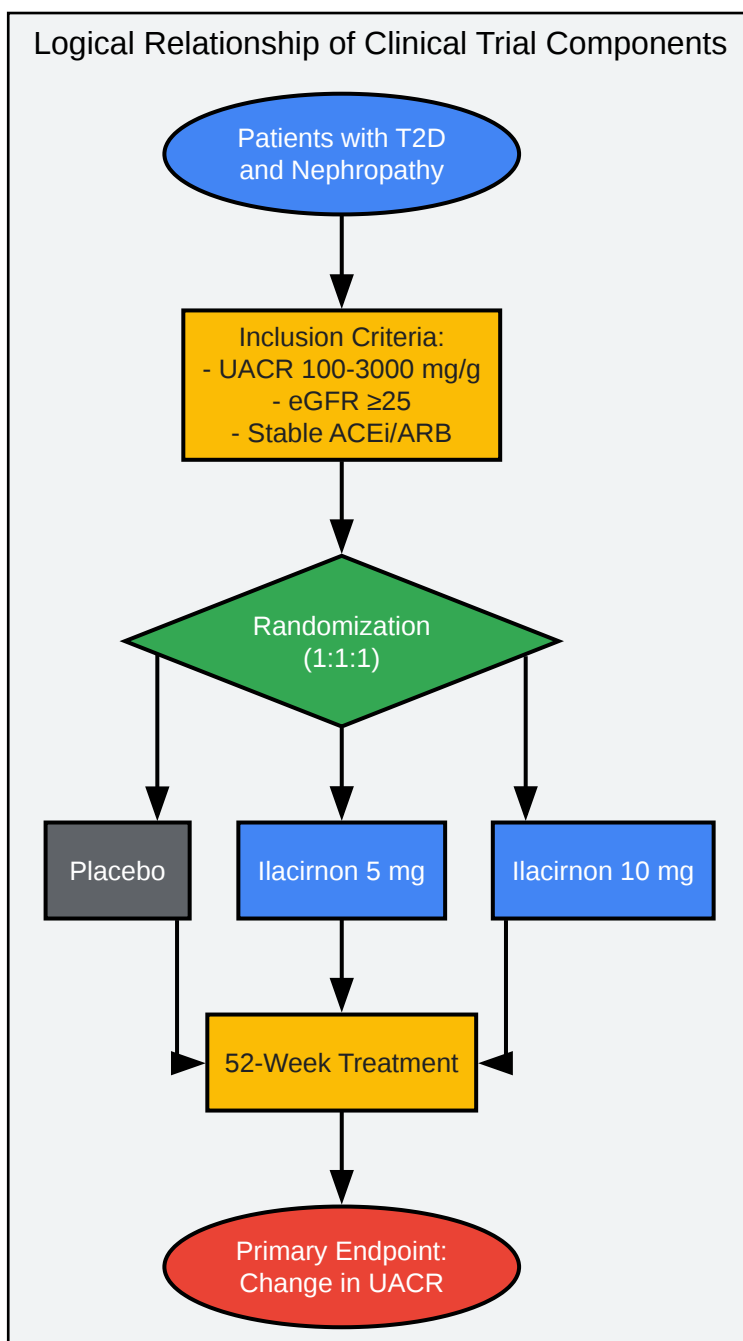
## Phase 2 Clinical Trial (NCT01447147) Protocol

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: 332 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of  $\geq 25$  mL/min/1.73m<sup>2</sup>, and persistent albuminuria (UACR 100-3000 mg/g) despite stable treatment with an ACE inhibitor or an ARB.
- Treatment Arms:
  - Placebo
  - **Ilacirnon** 5 mg once daily
  - **Ilacirnon** 10 mg once daily
- Treatment Duration: 52 weeks.
- Primary Efficacy Endpoint: Change from baseline in UACR.
- Secondary Endpoints: Safety and tolerability, changes in eGFR.

## Clinical Trial Data Summary

Parameter	Placebo (n=111)	Ilacirnon 5 mg (n=110)	Ilacirnon 10 mg (n=111)
Baseline Mean UACR (mg/g)	~500	~500	~500
Mean Change in UACR at 52 Weeks	-2% (95% CI: -11% to 9%)	-18% (95% CI: -26% to -8%)	-11% (95% CI: -20% to -1%)
Difference vs. Placebo (p-value)	-	-16% (p=0.01)	-10% (p=0.08)
Adverse Events (%)	73%	65%	61%
Serious Adverse Events (%)	22%	15%	18%

Data from the modified intention-to-treat population.[\[1\]](#)



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**Figure 3:** Logical Flow of the Phase 2 Clinical Trial Design.

## Discussion and Future Directions

The preclinical and Phase 2 clinical data for **ilacirnon** provide a strong rationale for its continued development as a novel therapy for diabetic kidney disease. The consistent findings



of reduced albuminuria in both animal models and human subjects highlight the therapeutic potential of targeting the CCL2-CCR2 axis. The observed improvements in glomerular structure and podocyte health in preclinical models suggest a disease-modifying effect beyond simple hemodynamic changes.

Future research should focus on several key areas:

- **Long-term Efficacy and Safety:** Larger, long-term clinical trials are needed to confirm the durability of the albuminuria-lowering effect and to assess the impact of **ilacirnon** on hard renal outcomes, such as the progression to end-stage renal disease.
- **Combination Therapies:** Investigating the synergistic potential of **ilacirnon** with other established and emerging therapies for DKD, such as SGLT2 inhibitors and non-steroidal MRAs, could lead to more effective treatment regimens.
- **Biomarker Development:** The identification of biomarkers that can predict which patients are most likely to respond to **ilacirnon** therapy would enable a more personalized medicine approach.

## Conclusion

**Ilacirnon** represents a promising, targeted therapeutic approach for the treatment of diabetic kidney disease. By specifically inhibiting the inflammatory cascade mediated by the CCL2-CCR2 signaling axis, **ilacirnon** has demonstrated the potential to reduce renal inflammation and preserve kidney function. The data summarized in this technical guide provide a solid foundation for further investigation and development of **ilacirnon** as a valuable addition to the therapeutic armamentarium for this challenging and prevalent disease.

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## References

- 1. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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